molecular formula C11H17N3O B8516339 1-(3-Methoxy-2-methyl-4-pyridyl)piperazine

1-(3-Methoxy-2-methyl-4-pyridyl)piperazine

Cat. No. B8516339
M. Wt: 207.27 g/mol
InChI Key: VHJXLTPKIQMKEO-UHFFFAOYSA-N
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Patent
US08883791B2

Procedure details

4-Chloro-3-methoxy-2-methyl-pyridine (0.47 g, 3 mmol) was mixed with dipropyleneglycolmonomethylether (3 ml), piperazine (1.1 g, 7.2 mmol) and N,N-dimethylaniline (0.36 g, 3 mmol) and stirred at 140° C. for 72 hours. The solvent was removed under reduced pressure and the residue was purified by column chromatography (prepacked silica column, gradient ethyl acetate/methanol with the addition of 1% ammonia). The raw product was dissolved in 1M NaOH and extracted with a mixture of diethylether, dichloromethane and ethylacetate (1:1:1) several times. The combined organic phases were washed with water, dried over sodium sulfate, and the solvent was removed under reduced pressure to yield 585 mg of a yellow solid (2.8 g, 94%). MS (APCI): m/z=208.0 [M+1]+.
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10].COCCCOCCCO.[NH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.CN(C)C1C=CC=CC=1>>[CH3:10][O:9][C:3]1[C:4]([CH3:8])=[N:5][CH:6]=[CH:7][C:2]=1[N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1)C)OC
Name
Quantity
3 mL
Type
reactant
Smiles
COCCCOCCCO
Name
Quantity
1.1 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0.36 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at 140° C. for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (prepacked silica column, gradient ethyl acetate/methanol
ADDITION
Type
ADDITION
Details
with the addition of 1% ammonia)
DISSOLUTION
Type
DISSOLUTION
Details
The raw product was dissolved in 1M NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixture of diethylether, dichloromethane and ethylacetate (1:1:1) several times
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC=1C(=NC=CC1N1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 585 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.